2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining isoquinoline, pyrimidine, and acetamide moieties, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the modified Strecker synthesis, which involves the reaction of 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline or pyrimidine derivatives.
Scientific Research Applications
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: A compound with a similar isoquinoline structure, synthesized via a modified Strecker reaction.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent and selective inhibitor of the enzyme AKR1C3, used in cancer research.
Uniqueness
What sets 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide apart is its combination of isoquinoline, pyrimidine, and acetamide moieties. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H26N4O4/c1-16-12-23(30)28(15-22(29)26-19-8-9-20(31-2)21(13-19)32-3)24(25-16)27-11-10-17-6-4-5-7-18(17)14-27/h4-9,12-13H,10-11,14-15H2,1-3H3,(H,26,29) |
InChI Key |
RIQDTOQVEUTUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.